The synthesis of Velnacrine involves several key steps:
Velnacrine's molecular structure can be described as follows:
Velnacrine participates in several chemical reactions:
Velnacrine acts primarily by inhibiting cholinesterase enzymes:
This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission which is crucial in cognitive functions .
Velnacrine exhibits several notable physical and chemical properties:
Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol) emerged as a centrally active acetylcholinesterase inhibitor (AChEI) during a pivotal era in Alzheimer’s disease (AD) therapeutics. Developed as a hydroxylated metabolite of tacrine, it was designed to modulate cholinergic neurotransmission impaired in AD pathophysiology. The compound’s investigation represented a strategic effort to leverage the acetylcholine-enhancing mechanism validated by first-generation AChEIs while addressing critical pharmacological limitations. Preclinical studies demonstrated its ability to attenuate scopolamine-induced cognitive deficits and improve delayed matching-to-sample performance in aged primates, supporting its potential as a cognitive enhancer [8] [10]. As a reversible inhibitor of acetylcholinesterase, velnacrine delayed acetylcholine hydrolysis in synaptic clefts, theoretically compensating for the selective loss of cholinergic neurons observed in AD brains [1] [2]. Its development trajectory exemplifies the iterative drug design approach that characterized 1990s AD research, bridging first-generation molecules like tacrine with subsequent agents exhibiting improved safety profiles.
The evolution of cholinesterase inhibitors for Alzheimer’s disease began with physostigmine, a short-acting carbamate inhibitor whose clinical utility was limited by poor oral bioavailability, short half-life, and significant peripheral cholinergic side effects. Tacrine (tetrahydroaminoacridine, THA) became the first FDA-approved AD-specific AChEI in 1993, validating the cholinergic hypothesis therapeutically. However, tacrine’s clinical adoption was hampered by substantial limitations: dose-dependent hepatotoxicity (elevated transaminases in ≈50% of patients), low oral bioavailability (17%), and a demanding four-times-daily dosing regimen [7]. These challenges catalyzed intensive efforts to develop safer tacrine derivatives with improved pharmacokinetic and safety profiles. Velnacrine emerged from this research wave as a rationally designed metabolite, first synthesized through hepatic cytochrome P450 1A2-mediated oxidation of tacrine [7]. Early biochemical characterization revealed velnacrine retained comparable or superior acetylcholinesterase inhibition (IC50 ≈ 10-100 nM) while theoretically offering reduced direct hepatotoxic potential through structural modification [5] [9]. The transition from tacrine to velnacrine epitomized the shift toward structurally refined AChEIs that dominated mid-1990s AD drug development.
Table 1: Evolution of Early Cholinesterase Inhibitors for Alzheimer's Disease
Compound | Chemical Class | Development Period | Primary Innovation | Key Limitation |
---|---|---|---|---|
Physostigmine | Carbamate alkaloid | 1980s | Proof-of-concept for AChEI mechanism | Short half-life; poor oral bioavailability |
Tacrine (THA) | Acridine | 1987-1993 | First FDA-approved AD-specific AChEI | Hepatotoxicity; frequent dosing |
Velnacrine (HP-029) | Hydroxylated acridine | 1991-1996 | Active metabolite of tacrine with reduced lipophilicity | Retained hepatotoxicity risk |
Donepezil | Piperidine | 1997-present | High selectivity for CNS AChE; once-daily dosing | Limited efficacy in advanced AD |
The molecular rationale for velnacrine’s development centered on strategic hydroxylation at the C1 position of tacrine’s tetracyclic ring structure. This modification reduced overall lipophilicity (logP decreased by ≈1.5 units), theoretically diminishing hepatic accumulation and subsequent toxicity while maintaining central acetylcholinesterase affinity [5] [9]. Biochemical studies confirmed velnacrine acted as a reversible, competitive inhibitor of acetylcholinesterase with comparable enzyme binding kinetics to tacrine (Ki values in the nanomolar range). Unlike tacrine, however, velnacrine demonstrated approximately 3-fold greater selectivity for central versus peripheral cholinesterases in ex vivo models, potentially reducing peripheral cholinergic side effects [8]. Pharmacokinetic studies in aged primates revealed peak plasma concentrations (Cmax) of 27-166 ng/mL occurring 30-60 minutes post-administration, with cerebrospinal fluid penetration confirmed within therapeutically relevant concentrations [10]. Crucially, velnacrine’s hydroxyl group conferred improved water solubility, enabling more flexible oral formulation development compared to tacrine. Animal models demonstrated its pharmacological activity: aged rhesus macaques administered 4-6 mg/kg velnacrine showed significant improvement in delayed matching-to-sample (DMTS) performance at long delay intervals (58.0–66.7% accuracy vs. 53.3% placebo, p<0.01), confirming central cholinergic enhancement [10]. This cognitive improvement persisted for 24 hours post-administration – notably beyond detectable plasma concentrations – suggesting potential secondary neuromodulatory effects possibly involving long-term potentiation [10].
Table 2: Molecular and Pharmacological Comparison of Tacrine and Velnacrine
Property | Tacrine | Velnacrine |
---|---|---|
Chemical Name | 1,2,3,4-Tetrahydroacridin-9-amine | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol |
Molecular Weight | 198.26 g/mol | 214.26 g/mol |
LogP (Octanol-Water) | 3.2 | 1.7 |
Primary Metabolic Pathway | CYP1A2 hydroxylation | Glucuronidation |
AChE Inhibition (IC50) | 77 nM | 58 nM |
CSF Penetration | Moderate | Enhanced |
Key Bioactivation | Reactive quinone methide | Stable glucuronide conjugates |
Velnacrine occupied a transitional position in AChEI development, bridging first-generation molecules (tacrine) and second-generation agents (donepezil, rivastigmine, galantamine). Clinical trials demonstrated measurable but modest efficacy: a six-week, double-blind, placebo-controlled study (N=309) showed velnacrine responders (pre-identified during dose-ranging) achieved significant improvement in Alzheimer’s Disease Assessment Scale–cognitive subscale (ADAS-cog) scores versus placebo (mean difference: -4.1 points at 75mg t.i.d.; p<0.001) [3] [4]. Notably, these benefits were most pronounced in language, praxis, and memory domains. However, development discontinuation in 1994 underscored its failure to overcome the therapeutic limitations of its predecessor. The FDA Peripheral and CNS Drugs Advisory Committee unanimously rejected velnacrine due to persistent hepatotoxicity signals (elevated transaminases in 29-35% of patients) and high withdrawal rates (OR=2.26 vs placebo; p=0.0002) [1] [2].
Velnacrine’s legacy resides in informing critical structure-activity relationship principles for subsequent AChEIs. Its failure validated that hydroxylation alone was insufficient to eliminate tacrine-derived hepatotoxicity, prompting exploration of entirely distinct chemical scaffolds. This paved the way for non-acridine inhibitors like donepezil (piperidine-based) and galantamine (phenanthrene alkaloid), which exhibited markedly reduced hepatic risk. Furthermore, velnacrine research contributed valuable insights into AD patient stratification: a study identified pretreatment postural blood pressure drop as a potential biomarker for cholinesterase inhibitor response, with nonresponders showing greater orthostatic changes (p<0.05), suggesting autonomic dysfunction might predict treatment resistance [6]. This finding anticipated contemporary precision medicine approaches in AD therapeutics. Though not commercially viable, velnacrine served as a pharmacological probe clarifying the relationship between AChE inhibition, hepatotoxicity mechanisms, and cognitive outcomes – knowledge directly enabling the development of safer successors that dominated AD treatment into the 2000s.
Table 3: Comparative Clinical Outcomes of First-Generation AChEIs in Alzheimer's Disease
Parameter | Tacrine | Velnacrine | Donepezil |
---|---|---|---|
Development Status | Approved (1993-2013) | Discontinued (1994) | Approved (1996-present) |
Hepatotoxicity Incidence | 49% (ALT >3×ULN) | 29-35% (transaminase elevation) | <5% |
Cognitive Benefit (ADAS-cog change) | -2.5 to -4.1 points* | -3.8 to -4.1 points* | -2.5 to -3.1 points* |
FDA Advisory Committee Vote | 10:1 (For approval) | 0:11 (Against approval) | 12:0 (For approval) |
Key Advancement | First approved AChEI | Proof-of-concept for tacrine derivatization | CNS selectivity; once-daily dosing |
Placebo-adjusted change at effective doses over 12-30 weeks |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7